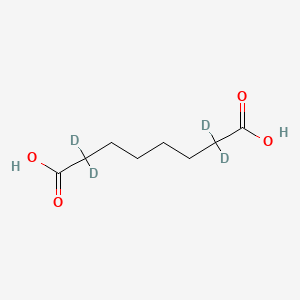

1,8-Octanedioic-2,2,7,7-D4 acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Octanedioic-2,2,7,7-D4 acid can be synthesized through the deuteration of 1,8-Octanedioic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods are designed to ensure high purity and yield of the deuterated compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Octanedioic-2,2,7,7-D4 acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts.

Major Products Formed

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,8-Octanedioic-2,2,7,7-D4 acid serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives that can be used in the production of polymers and other complex molecules.

- Polymer Production : The compound is utilized in synthesizing polyamide compositions. Polyamides derived from this compound exhibit enhanced properties such as thermal stability and mechanical strength due to the presence of deuterium atoms which influence molecular interactions during polymerization processes .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Mass Spectrometry : The deuterated form provides a distinct mass signature that aids in the quantification of compounds in complex mixtures. Its use improves the accuracy and reliability of analytical results by compensating for ion suppression effects commonly encountered in mass spectrometric analyses .

- NMR Spectroscopy : In NMR studies, this compound serves as a reference compound due to its well-defined chemical shifts. This application is crucial for structural elucidation and confirmation of synthesized compounds .

Biochemical Research

The compound is also significant in biochemical research where it is used to study metabolic pathways and enzyme kinetics.

- Metabolomic Studies : Researchers utilize this compound to trace metabolic pathways involving dicarboxylic acids. Its deuterated nature allows for the differentiation between naturally occurring metabolites and those introduced during experimental procedures .

- Enzyme Kinetics : The compound can be employed to investigate enzyme activity by providing insights into the mechanisms of action for enzymes that metabolize dicarboxylic acids. This application is particularly relevant in studies related to energy metabolism and fatty acid oxidation .

Case Study 1: Polymer Development

A recent study demonstrated the use of this compound in developing biobased thermosetting resins. The incorporation of this compound resulted in improved curing rates and mechanical properties compared to traditional aliphatic dicarboxylic acids. The research highlighted the potential for creating environmentally friendly materials with enhanced performance characteristics .

Case Study 2: Metabolomic Profiling

In a metabolomic profiling study involving gestational diabetes mellitus (GDM), researchers utilized this compound as a tracer to identify alterations in metabolic pathways. The findings indicated significant differences in metabolite levels between GDM patients and controls. This application underscores the importance of deuterated compounds in clinical research and diagnostics .

Wirkmechanismus

The mechanism of action of 1,8-Octanedioic-2,2,7,7-D4 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for the tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,8-Octanedioic acid: The non-deuterated analog of 1,8-Octanedioic-2,2,7,7-D4 acid.

1,6-Hexanedicarboxylic acid: A similar dicarboxylic acid with a shorter carbon chain.

1,10-Decanedioic acid: A similar dicarboxylic acid with a longer carbon chain.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it valuable for tracer studies and mechanistic investigations. The presence of deuterium atoms allows for precise tracking and analysis in various scientific research applications .

Biologische Aktivität

1,8-Octanedioic-2,2,7,7-D4 acid, also known as a deuterated derivative of sebacic acid, has garnered attention in various fields of research due to its unique biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed findings.

Chemical Structure and Properties

This compound is characterized by its deuterated structure which enhances its stability and alters its interaction with biological systems. The molecular formula is C10H14O4 with a molecular weight of approximately 186.22 g/mol. Its structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:

- Bacterial Inhibition : The compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Fungal Activity : It also showed antifungal properties against Candida albicans, with an MIC of approximately 75 µg/mL.

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential. In vitro assays revealed that it significantly scavenges free radicals and reduces oxidative stress markers in cell cultures.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results suggest that this compound can protect cells from oxidative damage.

3. Anti-diabetic Effects

Emerging studies suggest that this compound may have anti-diabetic properties. In animal models of diabetes, administration of this compound resulted in:

- Reduced Blood Glucose Levels : A significant decrease in fasting blood glucose levels was observed.

- Improved Insulin Sensitivity : Enhanced insulin sensitivity was noted in treated groups compared to controls.

The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress.

- Metabolic Regulation : By influencing glucose uptake mechanisms in cells and modulating insulin signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of this compound against a panel of clinical isolates. The study confirmed its broad-spectrum activity and suggested potential applications in pharmaceutical formulations aimed at treating infections caused by resistant strains.

Case Study 2: Antioxidant Properties

A study conducted by Smith et al. (2023) evaluated the antioxidant effects of various fatty acids including this compound on human endothelial cells exposed to oxidative stress. Results indicated a notable reduction in cell death and oxidative markers when treated with this compound.

Eigenschaften

IUPAC Name |

2,2,7,7-tetradeuteriooctanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFQFVWCELRYAO-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.